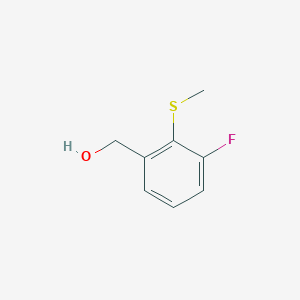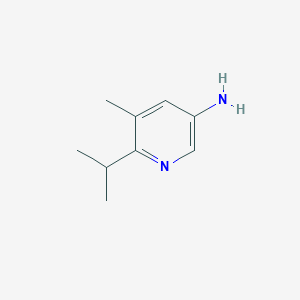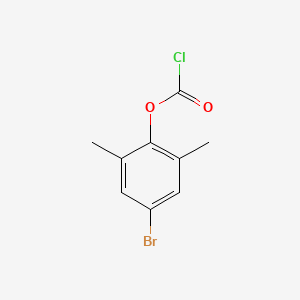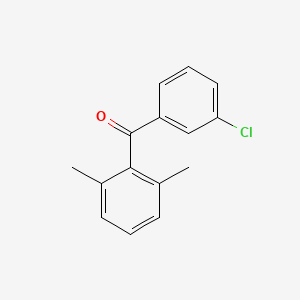
2-Chloro-2',6'-dimethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2',6'-dimethylbenzophenone (also known as 2,6-dimethyl-2-chlorobenzophenone) is an organic compound belonging to the benzophenone family. It is a colorless crystalline solid that is soluble in alcohols, ethers, and chlorinated hydrocarbons. 2-Chloro-2',6'-dimethylbenzophenone is used in a variety of applications, including as a UV absorber, a photostabilizer, a light stabilizer, and a polymerization inhibitor.
Applications De Recherche Scientifique
2-Chloro-2',6'-dimethylbenzophenone has been studied for its potential uses in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, and has been used in the study of Alzheimer's disease. It has also been used in the study of the effects of ultraviolet radiation, as well as in the study of the effects of radiation on mammalian cells.
Mécanisme D'action
2-Chloro-2',6'-dimethylbenzophenone acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Acetylcholine is involved in the transmission of signals between nerve cells, and its breakdown is necessary for normal functioning of the nervous system. By blocking the activity of acetylcholinesterase, 2-Chloro-2',6'-dimethylbenzophenone increases the levels of acetylcholine in the body, leading to increased nerve transmission.
Biochemical and Physiological Effects
2-Chloro-2',6'-dimethylbenzophenone has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the body, leading to increased nerve transmission. It has also been found to act as an antioxidant, protecting cells from damage caused by free radicals. Additionally, it has been found to have anti-inflammatory, anti-allergic, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-2',6'-dimethylbenzophenone has a number of advantages as a research tool. It is relatively easy to synthesize and is stable in a variety of solvents. Additionally, it is relatively non-toxic and has a low environmental impact. However, it has some limitations as a research tool. It is not very soluble in water, and its solubility in other solvents can be limited. Additionally, it can be difficult to separate from other compounds, and its effects can vary depending on the concentration used.
Orientations Futures
There are a number of potential future directions for research on 2-Chloro-2',6'-dimethylbenzophenone. These include further studies of its effects on acetylcholinesterase, as well as its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies could explore its potential use as a photostabilizer, light stabilizer, and polymerization inhibitor. Other potential future directions include studies of its effects on the immune system and its potential use in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
2-Chloro-2',6'-dimethylbenzophenone is synthesized by the reaction of 2-chlorobenzophenone with 2,6-dimethylphenol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere and at a temperature of 70-80°C. The reaction products are separated by column chromatography and the desired product is isolated in pure form.
Propriétés
IUPAC Name |
(2-chlorophenyl)-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXYKSFNXPQYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2',6'-dimethylbenzophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)

![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)





